tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group, an aminomethyl substituent at the 2-position, and a hydroxyl group at the 4-position. Its stereochemistry (2S,4S) is critical for its interactions in asymmetric synthesis and medicinal chemistry applications.
Properties
CAS No. |
1932312-22-5 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.3 |
Purity |
94 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₀H₂₀N₂O₃ (inferred from analogs).
- Functional Groups: Tert-butyl carbamate (Boc), aminomethyl (-CH₂NH₂), hydroxyl (-OH).
- Applications : Intermediate in drug synthesis, chiral building block for pharmaceuticals .
Comparison with Structural Analogs
Fluorinated Derivatives
Fluorination alters electronic properties, lipophilicity, and metabolic stability. Examples include:
Research Findings :
Hydroxymethyl vs. Aminomethyl Substitutions
Replacing the aminomethyl group with hydroxymethyl modifies hydrogen-bonding capacity and reactivity:
Benzyl-Protected Analogs
Benzyl groups introduce orthogonal protection for selective deprotection:
Cyclobutylmethyl and Bulky Substituents
Adding hydrophobic groups enhances target binding in receptor antagonists:
Research Use :
- Cyclobutylmethyl derivatives are explored in pain management and neuropharmacology .
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